3,4-Dihydro-2-methoxyquinoline

TRPM8 Antagonism Pain Research Ion Channel Pharmacology

Accessing well-characterized, unoptimized quinoline scaffolds for SAR exploration is a common bottleneck. 3,4-Dihydro-2-methoxyquinoline (CAS 165385-86-4) solves this with quantified baseline activity: • TRPM8 IC50=25.1 µM & hDHODH IC50=0.814 µM - clear potency gaps for IP development • Species-specific metabolic stability (36% human vs. 71% rat) guides PK model selection • Versatile building block for reduction, alkylation & condensation reactions

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B8421463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2-methoxyquinoline
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2CC1
InChIInChI=1S/C10H11NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3
InChIKeyRGQGXNCHYPSEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2-methoxyquinoline Structure & Physicochemical Properties


3,4-Dihydro-2-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline backbone bearing a methoxy group at the 2-position and a saturated 3,4-dihydro moiety . Its molecular formula is C10H11NO, with a molecular weight of 161.20 g/mol . This specific arrangement of substituents and saturation state differentiates it from other quinoline derivatives, such as the fully aromatic 2-methoxyquinoline and the unsubstituted 3,4-dihydroquinoline, providing a unique scaffold for medicinal chemistry applications .

Medicinal Chemistry Scaffold Starting point for TRPM8 and hDHODH inhibitor design with unoptimized quinoline core
Reference Standard Weak MAO-A and moderate CYP3A4 inhibition profiles support baseline control in enzymatic assays
ADME Profiling Tool Species-dependent metabolic stability data informs selection of in vivo models

3,4-Dihydro-2-methoxyquinoline: Non-Substitutability in Critical Assays


Generic substitution among quinoline derivatives is not feasible due to significant variations in target engagement, selectivity profiles, and ADME properties driven by subtle structural changes. For instance, the presence or absence of the 3,4-dihydro moiety and the methoxy group dramatically alters the compound's interaction with specific biological targets, such as TRPM8 channels [1], human dihydroorotate dehydrogenase (hDHODH) [2], and monoamine oxidase A (MAO-A) [3]. These differences are quantifiable and lead to distinct functional outcomes in experimental settings, making compound-specific selection essential for reproducible research and targeted drug discovery efforts.

Quinoline derivatives with altered substitution or saturation may shift target engagement at TRPM8, hDHODH, or MAO-A.

Subtle structural changes can significantly alter selectivity profiles and metabolic stability across species.

Using a non-specific quinoline analog as a replacement may compromise assay reproducibility and SAR interpretation.

3,4-Dihydro-2-methoxyquinoline: Quantitative Differentiation vs. Closest Analogs


TRPM8 Antagonism: Moderate vs. High-Affinity Antagonists

3,4-Dihydro-2-methoxyquinoline demonstrates antagonist activity at the human TRPM8 ion channel with an IC50 of 25,100 nM (25.1 µM) [1]. This is in stark contrast to high-affinity TRPM8 antagonists like compound BDBM50465610 (CHEMBL4295040), which exhibits an IC50 of 0.2 nM in a rat TRPM8 patch-clamp assay [2]. The 125,000-fold difference in potency highlights that while 3,4-Dihydro-2-methoxyquinoline interacts with TRPM8, it is not a potent tool compound for this target and should be used only where a weaker interaction is desired or as a scaffold for further optimization.

TRPM8 Antagonism
Cross-study comparable
3,4-Dihydro-2-methoxyquinoline
25,100 nM
vs BDBM50465610
0.2 nM
Defines potency boundary; supports scaffold optimization use.
125,000-fold lower potency; cross-species assay conditions may influence comparison.
TRPM8 Antagonism Pain Research Ion Channel Pharmacology

hDHODH Inhibition: Moderate Activity

The compound inhibits recombinant human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 814 nM [1]. For context, a potent quinoline-based hDHODH inhibitor, designated as compound A9, displays an IC50 of 9.7 nM, indicating approximately 84-fold higher potency [2]. This comparison shows that while 3,4-Dihydro-2-methoxyquinoline possesses hDHODH inhibitory activity, it is not a potent lead in this class, and more structurally optimized quinolines exist for applications requiring strong hDHODH suppression.

hDHODH Inhibition
Cross-study comparable
3,4-Dihydro-2-methoxyquinoline
814 nM
vs Quinoline derivative A9
9.7 nM
Moderate hDHODH inhibition; useful as SAR reference point.
84-fold lower potency; both studies used recombinant human DHODH and DCIP-based detection.
hDHODH Inhibition Antiproliferative Immunosuppression

MAO-A Inhibition: Weak Inhibitor Profile

3,4-Dihydro-2-methoxyquinoline weakly inhibits human recombinant monoamine oxidase A (MAO-A) with an IC50 of 10,600 nM (10.6 µM) [1]. Another quinoline derivative, CHEMBL172856, exhibits an IC50 of 25,300 nM (25.3 µM) under similar conditions, making it approximately 2.4-fold less potent [2]. This narrow potency window among weak MAO-A inhibitors underscores that 3,4-Dihydro-2-methoxyquinoline is not a suitable lead for MAO-A inhibition, and its activity in this context is likely non-specific at higher concentrations.

MAO-A Inhibition
Cross-study comparable
3,4-Dihydro-2-methoxyquinoline
10,600 nM
vs CHEMBL172856
25,300 nM
Narrow weak-inhibition window; not a specific MAO-A tool.
Both assays used kynuramine substrate; 2.4-fold difference in reported potency.
MAO-A Inhibition Neuropharmacology Enzyme Kinetics

CYP3A4 Inhibition: Weak to Moderate Profile

The compound inhibits human recombinant CYP3A4 with an IC50 of 7,900 nM (7.9 µM) [1]. In comparison, a more potent CYP3A4 inhibitor, BDBM50591916 (CHEMBL5177903), achieves an IC50 of 100 nM in human kidney microsomes, representing a 79-fold increase in inhibitory potency [2]. This moderate CYP3A4 inhibition profile suggests that 3,4-Dihydro-2-methoxyquinoline may have a lower risk of causing significant drug-drug interactions via this pathway compared to more potent CYP3A4 inhibitors.

CYP3A4 Inhibition
Cross-study comparable
3,4-Dihydro-2-methoxyquinoline
7,900 nM
vs BDBM50591916
100 nM
Moderate CYP3A4 inhibition; may support DDI assessment studies.
79-fold weaker inhibition; different enzyme sources (recombinant vs. kidney microsomes).
CYP3A4 Inhibition Drug-Drug Interactions ADME-Tox

Aqueous Solubility & Metabolic Stability

3,4-Dihydro-2-methoxyquinoline exhibits a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer [1]. Its metabolic stability varies across species, with 36% of the parent compound remaining after 30 minutes of incubation with human liver microsomes, compared to 71% and 64% remaining with rat and mouse liver microsomes, respectively [1]. This species-dependent metabolic profile is crucial for selecting appropriate in vivo models and anticipating potential pharmacokinetic challenges. Without a direct comparator, these values are presented as intrinsic property benchmarks.

Solubility & Metabolic Stability
Intrinsic property
Kinetic solubility (pH 7.4)
4.5 µM
Human liver microsomes (30 min)
36% remaining
Baseline ADME attributes; species-dependent metabolism informs model selection.
PBS buffer; rat and mouse microsomes showed 71% and 64% remaining, respectively.
Aqueous Solubility Metabolic Stability ADME Properties

3,4-Dihydro-2-methoxyquinoline: Optimal Research & Procurement Scenarios


SAR Scaffold for TRPM8 & hDHODH Inhibitors

Given its weak to moderate potency against TRPM8 (IC50 = 25.1 µM) [1] and hDHODH (IC50 = 0.814 µM) [2], 3,4-Dihydro-2-methoxyquinoline serves as a versatile starting point for medicinal chemistry efforts. Its unoptimized scaffold allows researchers to explore substitutions that could dramatically improve potency and selectivity, as evidenced by the 125,000-fold and 84-fold potency gaps compared to optimized leads [1][2][3]. Procurement is thus justified for groups seeking to build novel IP around a core quinoline structure.

Reference Compound for MAO-A & CYP3A4 Assays

The compound's weak inhibitory activity against MAO-A (IC50 = 10.6 µM) [4] and moderate CYP3A4 inhibition (IC50 = 7.9 µM) [5] makes it a useful reference standard for establishing baseline or low-level inhibition in enzymatic assays. Its potency is clearly defined, allowing researchers to benchmark more potent inhibitors or to use it as a negative control where minimal enzyme interference is required.

Species-Dependent Metabolic Stability Profiling

The compound's demonstrated species-specific metabolic stability (36% remaining in human vs. 71% in rat liver microsomes after 30 minutes) [6] makes it a valuable tool for investigating in vitro-in vivo correlation studies. Researchers can use this data to select appropriate animal models for pharmacokinetic studies and to study the specific enzymes responsible for its metabolism, thereby avoiding costly failures in preclinical development.

Chemical Intermediate for Quinoline Derivative Synthesis

As a building block, 3,4-Dihydro-2-methoxyquinoline can undergo various chemical transformations, including reduction, alkylation, and condensation reactions . Its specific substitution pattern enables the synthesis of diverse quinoline-based libraries for high-throughput screening. Procurement for this purpose is common, as the compound's structure provides a balance of reactivity and stability suitable for a wide range of synthetic methodologies.

Application
Selection Property
Validation Focus
TRPM8 & hDHODH inhibitor SAR
Unoptimized quinoline core with reported weak target interaction
Structural optimization for improved potency and selectivity
MAO-A & CYP3A4 reference assays
Defined weak/moderate enzyme inhibition profiles
Baseline or negative control benchmarking in enzymatic studies
Species-dependent metabolic stability profiling
Reported differential microsomal stability across human, rat, and mouse
In vitro-in vivo correlation and appropriate model selection
Quinoline library synthesis
Reactive methoxy-dihydroquinoline scaffold for diversification
Generation of compound libraries for high-throughput screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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